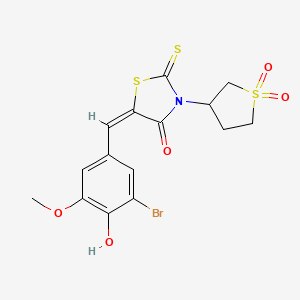![molecular formula C15H12N2O2S B5310100 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, also known as MTQ, is a synthetic compound that has been extensively studied for its potential pharmacological applications. MTQ belongs to the class of quinazolinone derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Applications De Recherche Scientifique
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been studied for its potential pharmacological applications, particularly in the field of cancer research. Several studies have shown that 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs for infectious and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinase C and cyclin-dependent kinases. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has also been found to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and biological properties. However, 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be difficult to synthesize and purify, and its low solubility can limit its use in certain experiments. In addition, the exact mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. One area of interest is the development of new derivatives of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the identification of the precise molecular targets of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone, which could provide insights into its mechanism of action and help to guide the development of new drugs based on this compound. Finally, further studies are needed to explore the potential applications of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone in the treatment of infectious and inflammatory diseases, as well as its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzophenone with 2-bromoacetylthiophene to form a key intermediate, which is then cyclized with ammonium acetate in acetic acid to yield 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-12-6-3-2-5-11(12)15(19)17(10)9-13(18)14-7-4-8-20-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMAQQZCGFHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)